![molecular formula C22H30N4O2 B5508117 1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)
1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
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Description
The synthesis and analysis of complex organic compounds involve intricate methodologies to elucidate their molecular structure, chemical reactions, physical, and chemical properties. Studies often focus on novel synthetic routes, reaction mechanisms, and the application of spectroscopic methods for structural determination, highlighting the importance of understanding these compounds' fundamental characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves multistep organic reactions, including cyclization, acetylation, and the use of specific reactants to achieve desired structural features. For instance, the synthesis of 1-acetyl pyrazoles from chalcones under solvent-free conditions illustrates the innovative approaches employed in organic synthesis to construct complex molecules efficiently (Thirunarayanan & Sekar, 2016).
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the compounds' stereochemistry and conformational preferences, which are crucial for understanding their reactivity and physical properties. For example, studies have detailed the molecular structures and intermolecular interactions of pyrazole derivatives, emphasizing the role of weak intermolecular forces in stabilizing crystal structures (Bustos et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can lead to a wide variety of products, depending on the reactants and conditions used. Research often focuses on optimizing these reactions to achieve high yields and selectivity. Additionally, the chemical properties of these compounds, such as reactivity towards different functional groups, are of significant interest.
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and photophysical properties, are crucial for their potential applications. Studies have explored the solvatochromism and fluorescence properties of related compounds, providing insights into their behavior in different environments (Obydennov et al., 2022).
Chemical Properties Analysis
Investigations into the chemical properties of complex molecules focus on their reactivity, stability, and interactions with other molecules. Molecular docking studies, for instance, are used to predict how these compounds might interact with biological targets, shedding light on their potential therapeutic applications (Mary et al., 2015).
Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of various novel derivatives, such as pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives, incorporating a thiazolo[3,2-a]benzimidazole moiety. These derivatives have shown moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
Antimicrobial Activity
- Potential Antimicrobial Agents : Some synthesized derivatives containing the pyrazole nucleus have exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects, suggesting their potential as antimicrobial agents for fatal infections (Akula et al., 2019).
Photophysical Properties
- Fluorescent Properties : Derivatives synthesized using this compound have demonstrated valuable photophysical properties, including large Stokes shifts and good quantum yields. This indicates potential applications in the design of novel merocyanine fluorophores and other light-emitting materials (Obydennov et al., 2022).
Potential in Drug Synthesis
- Synthesis of Integrin Antagonist : The compound has been used in the synthesis of a diastereoselective integrin antagonist, potentially for the treatment of idiopathic pulmonary fibrosis. This showcases its role in developing therapeutic agents (Anderson et al., 2016).
Versatility in Organic Synthesis
- Diverse Library Generation : It serves as a versatile starting material in alkylation and ring closure reactions, leading to the generation of a diverse library of compounds. This highlights its utility in the field of organic synthesis (Roman, 2013).
properties
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-1-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-14-7-9-18(10-8-14)19-11-25(12-20(19)24(5)6)21(28)13-26-16(3)22(17(4)27)15(2)23-26/h7-10,19-20H,11-13H2,1-6H3/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCENXBDZRHPPHW-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)CN3C(=C(C(=N3)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)CN3C(=C(C(=N3)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone |
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